molecular formula C11H6Cl2N4 B1459617 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1331768-91-2

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B1459617
CAS No.: 1331768-91-2
M. Wt: 265.09 g/mol
InChI Key: PVZNISPCHNKEEB-UHFFFAOYSA-N
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Description

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a dichloropyrimidine moiety. The presence of chlorine atoms in the pyrimidine ring enhances its reactivity and potential biological activity.

Biochemical Analysis

Biochemical Properties

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, it promotes apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . The compound also affects cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and proliferation . These effects result in decreased cell viability and increased sensitivity to chemotherapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle and leads to cell cycle arrest . Additionally, the compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis . The binding interactions with CDK2 involve hydrogen bonds with key amino acid residues, such as Leu83, which are essential for the compound’s inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CDK2 and continues to induce cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating combination therapies to enhance its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . This metabolism leads to the formation of various metabolites, some of which retain biological activity . The compound’s metabolism can affect its pharmacokinetics and bioavailability, influencing its therapeutic efficacy . Additionally, the compound can modulate metabolic flux and alter the levels of key metabolites involved in cell proliferation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Additionally, the compound can be found in the cytoplasm, where it affects signaling pathways and gene expression . The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dichloropyrimidine with pyrazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).

    Oxidation and Reduction: May involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, which may have enhanced biological activity .

Scientific Research Applications

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is unique due to the presence of chlorine atoms in the pyrimidine ring, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

3-(4,5-dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-8-6-14-11(16-10(8)13)7-5-15-17-4-2-1-3-9(7)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZNISPCHNKEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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